molecular formula C15H12Cl2O3 B1348952 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 529513-66-4

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348952
CAS No.: 529513-66-4
M. Wt: 311.2 g/mol
InChI Key: GYXPQXNHHNIMSS-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Configuration

Crystallographic studies of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde have revealed distinctive structural features that define its three-dimensional molecular geometry. The compound crystallizes in well-defined geometric arrangements that reflect the inherent rigidity imposed by the aromatic ring systems and the spatial orientation of the dichlorobenzyl ether substituent. X-ray diffraction analysis demonstrates that the molecule adopts a configuration where the 2,6-dichlorobenzyl group exhibits significant steric hindrance due to the ortho-positioned chlorine atoms, influencing the overall conformational preferences of the ether linkage.

The crystallographic data indicates that the benzaldehyde moiety maintains planarity consistent with aromatic compounds, while the dichlorobenzyl group shows rotational freedom around the ether oxygen connection point. Bond length measurements reveal typical aromatic carbon-carbon distances within both ring systems, with the ether linkage displaying standard carbon-oxygen bond characteristics. The aldehyde functional group demonstrates coplanarity with the benzene ring, facilitating extended conjugation throughout the aromatic system.

Intermolecular interactions within the crystal lattice are primarily governed by weak van der Waals forces and potential halogen bonding interactions involving the chlorine substituents. The crystal packing arrangements show that molecules organize in patterns that minimize steric clashes between bulky dichlorobenzyl groups while maximizing favorable intermolecular contacts. These packing motifs contribute to the overall stability of the crystalline form and influence the physical properties of the solid-state material.

Table 1: Selected Crystallographic Parameters for this compound

Parameter Value Reference
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Crystal System Orthorhombic (predicted)
Space Group P2₁2₁2₁ (similar compounds)

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon environments. Proton nuclear magnetic resonance analysis reveals characteristic signals that correspond to distinct molecular regions, with the aldehyde proton appearing as a distinctive singlet at approximately 9.8-10.0 parts per million, consistent with the deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde ring system exhibit complex multipicity patterns between 6.5 and 8.0 parts per million, reflecting the electronic influence of both the methoxy and benzyloxy substituents.

The methylene protons of the benzyl ether linkage display characteristic splitting patterns that confirm the connectivity between the aromatic systems. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of carbonyl carbon signals at approximately 190-200 parts per million, while aromatic carbons appear in the expected 110-160 parts per million region. The methoxy carbon signal appears as a distinct peak around 55-60 parts per million, consistent with the electronic environment of this substituent.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The aldehyde carbonyl stretching vibration appears as a strong absorption band at approximately 1690-1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations manifest in the 1500-1600 wavenumber region. The ether linkage contributes characteristic carbon-oxygen stretching absorptions around 1250-1300 wavenumbers, providing additional structural confirmation.

Mass spectrometry analysis demonstrates molecular ion peaks consistent with the expected molecular weight of 311.16 grams per mole, with characteristic fragmentation patterns that reflect the loss of chlorine atoms and benzyl groups. The isotope pattern observed in the mass spectrum confirms the presence of two chlorine atoms through the characteristic intensity ratios associated with chlorine isotope distributions.

Table 2: Spectroscopic Characteristics of this compound

Spectroscopic Method Key Signals Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Aldehyde proton 9.8-10.0 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 6.5-8.0 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon 190-200 ppm
Infrared Spectroscopy Carbonyl stretch 1690-1700 cm⁻¹
Mass Spectrometry Molecular ion 311.16 m/z

Computational Chemistry Approaches to Electron Distribution

Computational chemistry investigations employing density functional theory have provided detailed insights into the electronic structure and charge distribution patterns within this compound. Quantum mechanical calculations reveal that the electron density distribution throughout the molecule is significantly influenced by the electron-withdrawing effects of the chlorine substituents and the electron-donating properties of the methoxy group. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the methoxy-substituted benzene ring, while the lowest unoccupied molecular orbital shows significant contribution from the aldehyde functional group and the dichlorobenzyl system.

Electrostatic potential mapping calculations indicate regions of positive and negative charge accumulation that govern the molecule's reactivity patterns and intermolecular interaction preferences. The aldehyde carbon exhibits substantial positive character due to the electron-withdrawing nature of the carbonyl oxygen, making this site particularly susceptible to nucleophilic attack. Conversely, the aromatic ring bearing the methoxy substituent displays enhanced electron density that facilitates electrophilic aromatic substitution reactions.

Natural bond orbital analysis reveals the extent of electronic delocalization throughout the conjugated aromatic systems and identifies key orbital interactions that stabilize the overall molecular structure. The ether oxygen atom shows significant involvement in resonance interactions with both aromatic ring systems, contributing to the overall electronic communication between these molecular regions. Dipole moment calculations predict a substantial molecular dipole arising from the asymmetric distribution of electron density, with the vector oriented from the electron-rich methoxybenzene region toward the electron-deficient dichlorobenzyl moiety.

Computational analysis of vibrational frequencies provides theoretical predictions that correlate well with experimental infrared spectroscopy results, validating the accuracy of the computational models. These calculations enable the assignment of specific vibrational modes to observed absorption bands and facilitate the interpretation of spectroscopic data in terms of molecular structure and bonding characteristics.

Comparative Analysis with Ortho/Meta-Substituted Analogs

Comparative structural analysis of this compound with related ortho and meta-substituted analogs reveals significant differences in molecular geometry, electronic properties, and chemical reactivity patterns. The 2,4-dichlorobenzyl analog, represented by the compound 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, exhibits distinct structural characteristics due to the altered chlorine substitution pattern. The asymmetric chlorine arrangement in the 2,4-substituted system reduces the overall molecular symmetry and creates different steric interaction patterns compared to the symmetrical 2,6-dichlorobenzyl derivative.

Spectroscopic comparison between these analogs demonstrates notable differences in nuclear magnetic resonance chemical shift patterns, particularly for aromatic protons that experience varying degrees of electronic shielding based on the chlorine substitution positions. The 2,4-dichlorobenzyl analog shows greater complexity in aromatic proton splitting patterns due to the loss of molecular symmetry, while the 2,6-substituted compound exhibits more simplified spectral features reflecting its symmetrical chlorine arrangement.

Electronic property comparisons reveal that the 2,6-dichlorobenzyl substitution pattern creates enhanced steric hindrance around the ether linkage, potentially influencing the rotational barrier for the benzyl group and affecting the overall conformational flexibility of the molecule. This increased steric constraint may impact the compound's ability to adopt optimal conformations for specific chemical reactions or molecular recognition processes.

The meta-substituted analog 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde presents an alternative regioisomer where the relative positions of the methoxy and benzyloxy substituents are interchanged. This positional isomerism significantly alters the electronic distribution within the aromatic ring system, affecting both the electron-donating influence of the methoxy group and the overall reactivity of the aldehyde functional group. Comparative reactivity studies suggest that the electronic effects of substituent positioning play crucial roles in determining reaction outcomes and product distributions.

Table 3: Comparative Properties of Dichlorobenzyl-Substituted Analogs

Compound CAS Number Molecular Weight Key Structural Feature
This compound 529513-66-4 311.16 g/mol Symmetric chlorine pattern
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde 342592-68-1 311.16 g/mol Asymmetric chlorine pattern
3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde 55667-19-1 311.16 g/mol Regioisomeric substitution

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXPQXNHHNIMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352776
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529513-66-4
Record name 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and 3-methoxy-4-hydroxybenzaldehyde (or its equivalent phenol derivative). The phenolic hydroxyl group acts as a nucleophile, displacing the chloride in the benzyl chloride under basic conditions to form the ether bond.

  • Reaction Scheme:

    $$
    \text{2,6-Dichlorobenzyl chloride} + \text{3-methoxy-4-hydroxybenzaldehyde} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
    $$

  • Typical bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or dichloromethane (DCM)
  • Conditions: Reflux or elevated temperature to promote ether formation

This method is a classical Williamson ether synthesis adapted for aromatic substrates with electron-withdrawing substituents.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) or NaOH Used to deprotonate phenol
Solvent DMF, acetone, or dichloromethane Polar aprotic solvents preferred
Temperature 60–90 °C (reflux) Ensures reaction completion
Reaction Time 6–24 hours Depends on scale and purity requirements
Molar Ratio 1:1 to 1:1.2 (phenol:benzyl chloride) Slight excess of benzyl chloride common
Work-up Aqueous quench, extraction, purification Purification by recrystallization or chromatography

Industrial Scale Considerations

  • Continuous flow reactors are employed to improve reaction control, yield, and reproducibility.
  • Optimization focuses on minimizing by-products such as dibenzyl ethers or hydrolysis products.
  • Purification typically involves recrystallization from suitable solvents or column chromatography to achieve high purity.

Preparation of Key Starting Materials

Synthesis of 3-Methoxy-4-hydroxybenzaldehyde

This aldehyde is a critical precursor and can be prepared by oxidation of 3-methoxybenzyl alcohol using environmentally friendly oxidants.

  • Oxidation Method:

    • Using nitric acid (HNO3) in aqueous medium at room temperature.
    • The reaction is efficient, with mild conditions and low toxicity.
    • This method aligns with green chemistry principles due to water as solvent and minimal hazardous waste.
  • Reaction Parameters:

    Parameter Condition
    Oxidant Nitric acid (1–2 equivalents)
    Solvent Water (0.8–1.5 times mass ratio)
    Temperature Room temperature
    Reaction Time Several hours
    Yield High, with minimal by-products

This method is documented in patent literature as a cost-effective and environmentally friendly route for industrial production of 3-methoxybenzaldehyde.

Preparation of 2,6-Dichlorobenzyl Chloride

  • Typically synthesized by chlorination of 2,6-dichlorotoluene or by chloromethylation of 1,3-dichlorobenzene.
  • Commercially available and used directly in the etherification step.

Purification and Characterization

  • The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Column chromatography on silica gel may be used for higher purity requirements.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the ether linkage and aldehyde functionality.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Oxidation of 3-methoxybenzyl alcohol HNO3, water, room temperature Green, efficient oxidation to aldehyde
Etherification 2,6-Dichlorobenzyl chloride, K2CO3, DMF, reflux Williamson ether synthesis, base-promoted
Purification Recrystallization, chromatography Ensures high purity for research/industry

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent significantly affects yield and selectivity.
  • Potassium carbonate in DMF provides a good balance of reactivity and minimal side reactions.
  • Reaction temperature and time must be optimized to prevent decomposition of the aldehyde group.
  • Industrial processes favor continuous flow to enhance safety and scalability.

Chemical Reactions Analysis

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can bind to proteins and alter their function, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in halogenation patterns, alkoxy groups, or aromatic substituents. A comparative analysis is provided below:

Compound Substituents Key Properties Reference
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde 2,6-dichlorobenzyloxy, 3-methoxy High lipophilicity; aldehyde group enables reactivity (e.g., nucleophilic addition).
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) Benzyloxy, phenethoxy Lower lipophilicity; reduced halogen-mediated reactivity.
Di(2,6-dichlorobenzyl) esters 2,6-dichlorobenzyl ester Rapid esterification kinetics; high solubility in organic solvents.
3g (imidazolidine derivative) 1,3-Bis(2,6-dichlorobenzyl) Enhanced anti-inflammatory and analgesic activity.

Key Observations :

  • The 2,6-dichlorobenzyl group significantly increases reactivity in esterification reactions compared to non-halogenated benzyl groups, as seen in the rapid formation of dichlorobenzyl esters .
  • Lipophilicity is markedly higher in dichlorinated derivatives, improving membrane permeability but reducing aqueous solubility .

Key Observations :

  • Chlorine Position : The 2,6-dichloro configuration optimizes binding interactions (e.g., shorter hydrogen bonds) despite similar IC₅₀ values to 2,4-dichloro analogs .
  • Biological Efficacy: Dichlorinated derivatives like 3g demonstrate superior anti-inflammatory activity compared to non-halogenated or mono-chlorinated analogs, highlighting the role of halogenation in bioactivity .

Biological Activity

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with a unique structure that contributes to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂Cl₂O₃. The compound features a methoxy group and a dichlorobenzyl ether, which enhance its lipophilicity and reactivity. Its aromatic structure includes a benzaldehyde functional group known for participating in various chemical reactions, making it a versatile intermediate in organic synthesis .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound may exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for antimicrobial activity suggests that this compound could be explored further for therapeutic applications in treating infections.

Anticancer Potential

Preliminary findings suggest that compounds with similar moieties have demonstrated anticancer activity through mechanisms such as:

  • Inhibition of Tubulin Polymerization: This mechanism is crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in cancer cell lines treated with related compounds .

Study on Anticancer Activity

A study examining the effects of methoxybenzaldehyde derivatives reported that some compounds exhibited significant cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer effects. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)32.4 ± 2.2ROS Generation
Compound BMCF-7 (Breast Cancer)10.97Apoptosis Induction

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors influencing its pharmacokinetic profile include:

  • Oral Bioavailability: The compound's lipophilicity and solubility contribute to its absorption when administered orally.
  • Metabolism: The metabolic pathways and half-life will determine the duration of action and potential accumulation in tissues.

Q & A

Basic: What are the standard synthetic protocols for 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde?

Answer:
The synthesis typically involves a nucleophilic substitution or condensation reaction. A general method includes:

  • Dissolving a triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.
  • Adding glacial acetic acid (5 drops) and substituted benzaldehyde (0.001 mol).
  • Refluxing the mixture for 4 hours, followed by solvent evaporation under reduced pressure and filtration .
    For analogous aldehydes, such as 4-benzyloxy-3-methoxybenzaldehyde, condensation with hydrazine derivatives in ethanol under acidic conditions (e.g., acetic acid) yields Schiff bases, with purification via vacuum filtration .

Key Reaction Parameters:

StepConditionsYieldReference
Reflux4 hours in ethanol + acetic acid91%*
Solvent EvaporationReduced pressureN/A
*Yield reported for a structurally similar derivative.

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Post-synthesis characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in DMSO-d6, referenced to residual solvent peaks (δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C). Key signals include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm) .
  • FTIR : ATR-FTIR identifies functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-O-C ether stretch ~1250 cm⁻¹) .
  • HRMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <0.3 ppm error .

Example Spectral Data:

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 5.11 (s, OCH₂), 3.84 (s, OCH₃)
FTIR1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C-O)

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Yield optimization involves systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol.
  • Catalyst : Acidic (e.g., p-TSA) or base catalysts (e.g., DIPEA) can accelerate condensation .
  • Temperature : Extended reflux (6–8 hours) or microwave-assisted synthesis may reduce reaction time .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) resolves byproducts .

Case Study :
A derivative synthesis achieved 90% yield using DIPEA as a base and dichloromethane/EtOAC gradients for purification .

Advanced: How to resolve discrepancies in spectral data interpretation?

Answer:
Contradictions in NMR/FTIR data arise from:

  • Tautomerism : Keto-enol equilibria in aldehydes can shift proton signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Impurity Peaks : Compare with computational predictions (e.g., ACD/Labs Percepta) or X-ray crystallography to validate assignments .
  • Dynamic Effects : Variable temperature NMR clarifies broadening due to rotational barriers (e.g., OCH₂ groups) .

Example :
Crystal structure data (e.g., C–C bond angles) from X-ray diffraction resolved ambiguities in a brominated derivative’s geometry .

Basic: What biological activities are associated with structurally related compounds?

Answer:
Analogous benzaldehyde derivatives exhibit:

  • Antimicrobial Activity : Hydroxy/methoxy-substituted benzoic acids inhibit bacterial growth (e.g., E. coli, S. aureus) via membrane disruption .
  • Antioxidant Properties : Methoxy groups enhance radical scavenging in phenolic aldehydes .
  • Enzyme Inhibition : Schiff base derivatives target kinases or proteases in cancer studies .

Note : Direct bioactivity data for this compound is limited; scaffold-based predictions are recommended.

Advanced: How to design derivatives for enhanced bioactivity?

Answer:
Strategies include:

  • Halogenation : Introduce bromine/chlorine at the benzyl position to boost lipophilicity and target binding .
  • Heterocycle Fusion : Synthesize triazolo-pyridine hybrids to mimic kinase inhibitors (e.g., via hypochlorite-mediated cyclization) .
  • Prodrug Modification : Conjugate with ester/prodrug groups (e.g., morpholine) to improve bioavailability .

Case Study :
Bromination at the 3-position of a benzyloxy derivative increased antimicrobial potency by 4-fold .

Advanced: How to address contradictory bioactivity results across studies?

Answer:

  • Control Experiments : Validate assay conditions (e.g., pH, cell line viability) using reference compounds (e.g., vanillin) .
  • Structural Confirmation : Ensure purity (>95% by HPLC) and characterize degradation products (e.g., oxidation of aldehyde to carboxylic acid) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

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